molecular formula C11H9NO3 B11894605 3-Benzyl-1,2-oxazole-5-carboxylic acid

3-Benzyl-1,2-oxazole-5-carboxylic acid

Cat. No.: B11894605
M. Wt: 203.19 g/mol
InChI Key: IPUHHWUHLJMZIB-UHFFFAOYSA-N
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Description

3-Benzyl-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s oxazole ring makes it susceptible to nucleophilic attack, leading to fragmentation of the carboxamide bond .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the use of aqueous hydrogen peroxide (H₂O₂) and ethanol in the presence of titanium tetraisopropoxide (TTIP) as a catalyst has been reported for the synthesis of benzoxazole derivatives .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, nucleophilic substitution reactions can lead to the formation of various substituted oxazole derivatives .

Mechanism of Action

The mechanism of action of 3-Benzyl-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring’s electron density can be delocalized, making the compound susceptible to nucleophilic attack . This property allows the compound to interact with various biological targets, leading to its diverse biological activities.

Comparison with Similar Compounds

3-Benzyl-1,2-oxazole-5-carboxylic acid can be compared with other similar compounds, such as isoxazole, thiazole, benzoxazole, oxazoline, and oxazolidine . Each of these compounds features a five-membered ring with different heteroatoms or substitution patterns, leading to unique chemical and biological properties. For example, isoxazole has the nitrogen atom in position 2, while thiazole has sulfur instead of oxygen . Benzoxazole is fused to a benzene ring, and oxazoline and oxazolidine have reduced double bonds . The unique structure of this compound, with its benzyl group and carboxylic acid functionality, distinguishes it from these related compounds and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-benzyl-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C11H9NO3/c13-11(14)10-7-9(12-15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)

InChI Key

IPUHHWUHLJMZIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=C2)C(=O)O

Origin of Product

United States

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